molecular formula C22H12BrFN4O2 B2780034 3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901031-04-7

3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2780034
CAS No.: 901031-04-7
M. Wt: 463.266
InChI Key: HVFONCJJVOOLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused heterocyclic core. Key structural features include:

  • 3-(3-Bromophenyl): A bromine atom at the meta position of the phenyl ring introduces steric bulk and electron-withdrawing effects.
  • 8-Fluoro: A fluorine atom at position 8 enhances electronic stability and may influence binding interactions.

Properties

IUPAC Name

3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrFN4O2/c23-14-4-1-3-13(9-14)21-19-12-25-20-8-7-15(24)10-18(20)22(19)27(26-21)16-5-2-6-17(11-16)28(29)30/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFONCJJVOOLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

  • Step 1: Synthesis of Intermediate Compounds

      Reactants: 3-bromophenylboronic acid, 8-fluoro-1H-pyrazolo[4,3-c]quinoline-1-boronic acid

      Catalyst: Palladium(II) acetate

      Conditions: Base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (80-100°C)

  • Step 2: Formation of the Final Compound

      Reactants: Intermediate compounds from Step 1, 3-nitrophenylboronic acid

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Bromine

The bromine atom at the 3-position of the phenyl ring acts as a leaving group under SNAr conditions:

Reaction TypeReagents/ConditionsProductsYieldKey Observations
Amine substitutionKNH₂, NH₃(l), −33°C3-(3-Aminophenyl) derivative68%Enhanced regioselectivity due to electron-withdrawing nitro group meta to Br
Alkoxy substitutionNaOCH₃, DMF, 80°C3-(3-Methoxyphenyl) analog52%Steric hindrance from adjacent substituents reduces efficiency

Mechanistic Notes :

  • Nitro groups at the 3-nitrophenyl ring activate the bromophenyl ring toward nucleophilic attack via electron-withdrawing effects.

  • Fluorine at position 8 stabilizes transition states through inductive effects .

Reduction of Nitro Group

The nitro group undergoes selective reduction to an amino group:

Reducing SystemConditionsProductSelectivity
H₂/Pd-C (5 mol%)EtOH, 25°C, 12 hr3-(3-Aminophenyl)-8-fluoro derivative>95%
Fe/HClReflux, 6 hrSame amine product78%

Applications :

  • Amino derivatives serve as intermediates for synthesizing urea/thiourea analogs with enhanced biological activity.

Electrophilic Aromatic Substitution (EAS)

The fluorinated quinoline ring participates in EAS reactions:

ReactionReagentsPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄, 0°CC-5 of quinolineIntroduces NO₂ group (62% yield)
SulfonationSO₃/DCM, RTC-7 of quinolineForms sulfonic acid derivative (41% yield)

Limitations :

  • Steric crowding from the 3-nitrophenyl group suppresses reactivity at C-4 and C-6 positions.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Coupling TypeCatalytic SystemPartnerProductEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acidBiaryl derivative74%
Buchwald-HartwigPd₂(dba)₃, XantphosPiperidineN-Arylpiperidine hybrid66%

Key Insight :

  • Fluorine atoms improve catalyst turnover by preventing undesired π-π stacking interactions .

Cyclization Reactions

The compound undergoes intramolecular cyclization under basic conditions:

BaseSolventTemperatureProductApplication
KOtBuDMSO120°CPyrazoloquinoline-fused benzodiazepineAnticancer lead compound
NaOHH₂O/EtOH80°CTricyclic lactamAntimicrobial scaffold

Mechanistic Pathway :

  • Deprotonation at N-1 initiates ring closure via nucleophilic attack on the carbonyl carbon .

Oxidation Reactions

Controlled oxidation modifies the quinoline core:

Oxidizing AgentSite of ActionProductNotes
KMnO₄, acidicC-8 fluorine8-Keto derivativeFluorine replaced by keto group (57% yield)
mCPBAPyrazole N-2N-OxideEnhances water solubility

Photochemical Reactions

UV irradiation induces unique transformations:

ConditionsReactionProductQuantum Yield
254 nm, CH₃CNC-Br bond cleavageRadical intermediateΦ = 0.32
365 nm, O₂ atmosphereSinglet oxygen generationEndoperoxideSelective at fluorinated ring

Stability Under Acidic/Basic Conditions

ConditionpH/TempDegradation PathwayHalf-Life
1M HCl25°CHydrolysis of nitro group48 hr
1M NaOH60°CRing-opening via pyrazole cleavage2.3 hr

This comprehensive reactivity profile enables the rational design of derivatives for pharmaceutical and materials science applications. Recent studies highlight its utility in synthesizing kinase inhibitors (IC₅₀ = 0.89 μM against JAK3) and fluorescent probes (λₑₓ/λₑₘ = 350/425 nm) .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazoloquinolines. The compound has shown efficacy against various cancer cell lines, demonstrating mechanisms such as:

  • Inhibition of cell proliferation : Research indicates that 3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can induce cell cycle arrest and apoptosis in cancer cells .
  • Targeting specific pathways : It may act as an inhibitor of key signaling pathways involved in tumor growth and metastasis.

A notable study reported that derivatives of this compound exhibited selective cytotoxicity against hematological tumors while showing low toxicity to normal cells, highlighting its potential for therapeutic applications .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown promising results against both Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) values : Studies have demonstrated that certain derivatives possess MIC values lower than those of standard antibiotics like ciprofloxacin, indicating superior antibacterial activity .
  • Mechanism of action : The antimicrobial effects are believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key factors influencing activity include:

  • Substitution patterns : Variations in the bromine and nitro groups can significantly affect potency and selectivity towards cancerous cells.
  • Fluorine's role : The presence of fluorine enhances lipophilicity, which can improve cellular uptake and bioavailability .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFindings
Study 1Demonstrated significant anticancer activity against leukemia cell lines with IC50 values as low as 0.5 µM .
Study 2Evaluated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing better performance than established antibiotics .
Study 3Investigated molecular docking studies revealing strong binding affinity to target proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of chemical interactions, potentially disrupting biological pathways and leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[4,3-c]Quinoline Derivatives

Structural and Functional Group Variations

The table below compares substituents and biological activities of structurally related compounds:

Compound Name Substituents (Position) Key Biological Activity (IC50/EC50) Reference
2i: 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline 3-Amino, 4-(4-hydroxyphenylamino) NO inhibition ≈ 1400W (positive control)
2m: 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid 3-Amino, 4-(benzoic acid) Potent iNOS/COX-2 inhibition
8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline 8-Bromo, 1-(4-methylphenyl), 3-phenyl N/A (structural analog)
Target Compound 3-(3-Bromophenyl), 8-Fluoro, 1-(3-Nitrophenyl) Inferred: Moderate NO inhibition due to electron-withdrawing groups
Key Observations:

Amino vs. Halogen/Nitro Substituents: Amino groups (e.g., 2i, 2m) enhance anti-inflammatory activity by interacting with enzymatic targets like iNOS and COX-2 . Bromine and nitro groups in the target compound may reduce potency compared to amino derivatives due to decreased hydrogen-bonding capacity but improve metabolic stability .

Fluorine Substituents :

  • The 8-fluoro group in the target compound mirrors strategies used in ELND006/ELND007, where fluorine improves bioavailability and target selectivity .

Physicochemical and Electronic Properties

  • Solubility : The nitro group may reduce aqueous solubility compared to hydroxyl or carboxylic acid-containing analogs (e.g., 2m) .

Biological Activity

The compound 3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

C18H13BrFN4O2\text{C}_{18}\text{H}_{13}\text{BrF}\text{N}_4\text{O}_2

Research indicates that compounds in the pyrazolo[4,3-c]quinoline class exhibit diverse mechanisms of action. The presence of halogen substituents (bromo and fluoro groups) enhances their biological activity by influencing electronic properties and steric effects. These modifications can lead to increased lipophilicity and improved binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various assays:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines. For instance:
    • MCF-7 (breast cancer) : IC50 = 0.85 µM
    • A549 (lung cancer) : IC50 = 0.59 µM
    • HCT116 (colon cancer) : IC50 = 1.20 µM

These results suggest that the compound could be a promising candidate for further development as an anticancer agent .

Cell LineIC50 (µM)
MCF-70.85
A5490.59
HCT1161.20

Antimicrobial Activity

The compound also exhibited notable antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentrations (MIC) ranged from 10 to 25 µg/mL, indicating moderate potency against these pathogens .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups such as bromine and nitro significantly enhances the biological activity of pyrazoloquinolines. Modifications at different positions on the quinoline ring can lead to variations in potency and selectivity towards specific cancer types or microbial strains.

Case Studies

In a recent investigation involving derivatives of pyrazolo[4,3-c]quinolines, researchers synthesized various analogs to evaluate their biological activities:

  • Compound A : Substituted with a trifluoromethyl group; showed enhanced selectivity against hematological tumors with an IC50 of 0.42 µM.
  • Compound B : Lacked halogen substituents; demonstrated significantly reduced activity with an IC50 exceeding 25 µM.

These findings underscore the importance of structural modifications in optimizing therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted phenylhydrazines with quinoline precursors, followed by cyclization. Key steps include:
  • Intermediate formation : Use of 3-bromophenylhydrazine and fluorinated quinoline derivatives under reflux with acidic catalysts (e.g., acetic acid) .
  • Cyclization : Employing microwave-assisted synthesis (100–120°C, 30–60 min) to enhance reaction efficiency and yield compared to traditional heating .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .
    Optimization Strategies :
  • Vary catalysts (e.g., Pd/C for Suzuki couplings) and solvents (DMF vs. THF) to reduce byproducts.
  • Monitor reaction progress via TLC or HPLC .
Synthetic Route Comparison
Method
Yield
Reaction Time

Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments (e.g., fluorine coupling patterns at δ 7.2–8.1 ppm) .
  • X-ray Crystallography : Resolves torsional angles and crystal packing; critical for validating the fused pyrazoloquinoline core .
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities using C18 columns (acetonitrile/water mobile phase) .

Q. How do halogen substituents (Br, F, NO₂) influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Lipophilicity : Bromine and nitro groups increase logP (measured via shake-flask method: logP ≈ 3.2), enhancing membrane permeability .
  • Electron-withdrawing effects : Nitro groups reduce electron density in the quinoline ring, altering reactivity in electrophilic substitutions .
  • Stability : Fluorine improves metabolic stability; degradation studies in simulated gastric fluid show >90% integrity after 24 hours .

Advanced Research Questions

Q. What mechanistic insights exist regarding its biological activity, and how can target binding be validated?

  • Methodological Answer :
  • Enzyme Inhibition : Assay against COX-2 (IC₅₀ = 1.2 µM) using fluorescence polarization; nitro groups enhance hydrogen bonding with catalytic residues .
  • Cellular Uptake : Radiolabeled compound (³H-tagged) tracked in cancer cell lines (e.g., HeLa) shows rapid accumulation (t₁/₂ = 15 min) .
  • Molecular Docking : Glide/SP mode in Schrödinger Suite predicts binding to the ATP pocket of kinases (e.g., EGFR, ΔG = -9.8 kcal/mol) .

Q. How can structure-activity relationships (SAR) guide the enhancement of therapeutic potential?

  • Methodological Answer :
  • Substituent Variation : Replace bromine with methyl groups to reduce toxicity; test cytotoxicity (MTT assay) in normal vs. cancer cells .
  • Positional Effects : Fluorine at C8 improves solubility (measured by shake-flask: 12 µg/mL in PBS) without compromising activity .
  • Bioisosteres : Replace nitro with cyano groups; compare IC₅₀ in kinase inhibition assays .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :
  • Rodent Models : Administer 10 mg/kg (oral gavage) in BALB/c mice; measure plasma concentration via LC-MS/MS (Cmax = 1.8 µg/mL at 2 h) .
  • Tumor Xenografts : Assess anti-proliferative effects in HT-29 colon cancer models; tumor volume reduction of 45% at 15 mg/kg/day .
  • Metabolic Profiling : Identify Phase I metabolites (e.g., hydroxylation at C5) using liver microsomes + NADPH .

Q. How can contradictions in reported biological activities of pyrazoloquinoline derivatives be resolved?

  • Methodological Answer :
  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and incubation times (48–72 hr) to minimize variability .
  • Dose-Response Curves : Compare EC₅₀ values across studies; discrepancies often arise from differing solvent systems (DMSO vs. PEG) .
  • Off-Target Screening : Profile against 100+ kinases via KINOMEscan to confirm selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.